molecular formula C13H16N2O3 B8636318 tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate

tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate

Cat. No.: B8636318
M. Wt: 248.28 g/mol
InChI Key: FCJFZOJBOUYYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound is characterized by the presence of a tert-butyl ester group attached to the benzimidazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-oxo-2,3-dihydrobenzimidazol-1-yl)acetate typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Benzimidazole derivatives are explored for their anticancer, antiviral, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of tert-butyl (2-oxo-2,3-dihydrobenzimidazol-1-yl)acetate and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the tert-butyl ester group.

    2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.

    Benzimidazole-2-carboxylic acid: A carboxylic acid derivative of benzimidazole.

Uniqueness

tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, reactivity, and biological activity. This structural feature can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and its applicability in various scientific research fields.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-11(16)8-15-10-7-5-4-6-9(10)14-12(15)17/h4-7H,8H2,1-3H3,(H,14,17)

InChI Key

FCJFZOJBOUYYMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-hydroxybenzimidazole (4.00 g, 29.8 mmol) and tert-butyl bromoacetate (5.53 g, 28.3 mmol) in DMF (50 mL) at 0° C. was added sodium hydride (1.31 g of a 60% dispersion in mineral oil, 32.8 mmol). The mixture was stirred at 0° C. for 1 h, then quenched with saturated aqueous NaHCO3 and concentrated in vacuo. The residue was partitioned between EtOAc (500 mL) and H2O (300 mL) and the organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 0:100, to give the title compound. MS: m/z=249 (M+1).
Quantity
4 g
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reactant
Reaction Step One
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5.53 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 2-oxo-2,3-dihydro-benzoimidazole-1-carboxylic acid ethyl ester (3 g, 14.78 mmol) (N. Meanwell et al, J. Org. Chem, 1995, 60(6), 1565-82) in THF (100 ml) was treated with BTPP(5.4 ml, 17.74 mmol) followed by t-butylbromoacetate (2.4 ml, 16.3 mmol) and the mixture was stirred for 30 minutes. The solution was diluted with ether and washed with water, dired over MgSO4 and concentrated. The residue was dissolved in MeOH (30 ml) and treated with NaOH (10 N, 3 ml, 30 mmol) and stirred for 1 h at 23° C. The solvent was removed and the residue diluted with ether and washed with 1N HCl, saturated NaCl dried over MgSO4 and concentrated. The residue was purified by flash chromatography to give 1.84 g (50%) (2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid tert-butyl ester as a white solid.
Quantity
3 g
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reactant
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5.4 mL
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reactant
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Quantity
100 mL
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solvent
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2.4 mL
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reactant
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Quantity
3 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Four

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